2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13(2)11-23-19(26)16-8-3-4-9-17(16)22-20(23)29-12-18(25)21-14-6-5-7-15(10-14)24(27)28/h3-10,13H,11-12H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGILSXEKPZYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H20N3O3S
- Molecular Weight : 403.47 g/mol
- CAS Number : 255865-22-6
Anticancer Properties
Quinazolinone derivatives have been extensively studied for their anticancer potential. The specific compound has shown promising results in various cancer cell lines:
-
Cytotoxicity :
- In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.02 µM and 15.24 µM respectively .
- Comparative analysis with standard chemotherapeutics like etoposide revealed that this compound has a lower IC50, indicating higher potency in reducing cell viability in these cancer models.
-
Mechanism of Action :
- The compound's mechanism involves the induction of apoptosis through the intrinsic apoptotic pathway. This was evidenced by JC-1 staining assays showing decreased mitochondrial membrane potential in treated cells .
- Molecular docking simulations suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, although specific targets remain to be fully elucidated .
Multi-drug Resistance (MDR) Overcoming
Research indicates that quinazolinone derivatives can also play a role in overcoming multidrug resistance (MDR) in cancer therapy. The compound's structural features may inhibit efflux pumps commonly associated with drug resistance, enhancing the efficacy of existing chemotherapeutics .
Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of the compound on several cancer cell lines. The results indicated:
- MCF-7 Cell Line : IC50 = 5.02 µM
- MDA-MB-231 Cell Line : IC50 = 15.24 µM
These findings underscore the potential use of this compound as a therapeutic agent in breast cancer treatment.
Study 2: Apoptotic Pathway Activation
Another investigation focused on the apoptotic effects induced by the compound:
- After treatment with 1 µM and 5 µM concentrations, significant increases in apoptotic cell populations were observed compared to controls.
- The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent effect on apoptosis induction.
Summary Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.02 | Higher potency than etoposide |
| Cytotoxicity | MDA-MB-231 | 15.24 | Significant reduction in cell viability |
| Apoptosis Induction | MCF-7 | N/A | Dose-dependent increase in apoptotic cells |
| Apoptosis Induction | MDA-MB-231 | N/A | Activation of intrinsic pathway |
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies involving related quinazoline derivatives have shown promising results against various cancer cell lines, suggesting that 2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide may also possess anticancer activity.
A recent study highlighted the importance of molecular docking studies in predicting the binding affinity of this compound to key proteins involved in cancer progression, such as 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways associated with cancer development .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Similar quinazoline derivatives have been evaluated for their ability to inhibit inflammatory mediators in vitro. The anti-inflammatory potency could be assessed through assays measuring cytokine production or enzyme activity related to inflammatory responses.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use . This suggests that this compound may follow a similar trend.
- Molecular Docking Simulations : Computational studies have indicated favorable interactions between this compound and targets such as kinases involved in cancer signaling pathways. These findings support further exploration into its mechanism of action .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Core Structure and Substituent Variations The compound is compared to structurally related acetamide derivatives with quinazolinone or heterocyclic cores (Table 1):
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-nitrophenyl group contrasts with the 4-methylphenyl (electron-donating) in and 4-chloro-2-methylphenyl (mixed effects) in .
- Sulfanyl Linker : The -S- bridge in the target compound and analogs may enhance conformational flexibility compared to direct C-C linkages.
- Quinazolinone Core: The 3,4-dihydroquinazolin-4-one core is common in protease inhibitors due to its planar, aromatic structure .
Physicochemical Properties
Melting Points and Solubility :
- The 3-nitrophenyl group likely reduces aqueous solubility compared to the 4-methoxyphenyl analog (13b, ), where the -OCH₃ group enhances hydrophilicity.
Spectroscopic Data :
- IR: Expected peaks include ~1660–1664 cm⁻¹ (C=O stretch, quinazolinone and acetamide) and ~2200–2214 cm⁻¹ (C≡N in cyano analogs like 13a ). The target lacks a cyano group but retains the -NO₂ asymmetric stretch (~1520 cm⁻¹).
- NMR : The 3-nitrophenyl group would show aromatic protons as a singlet or multiplet near δ 7.5–8.5 ppm (cf. δ 7.22–7.92 ppm in 13a ).
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Quinazolin-4-ones are typically synthesized via cyclocondensation of anthranilic acid (or esters) with urea, amines, or nitriles. For this compound, the 3-(2-methylpropyl) group is introduced during the cyclization step.
Procedure :
-
Starting material : Methyl anthranilate reacts with 2-methylpropylamine in the presence of phosphoryl chloride (POCl₃) to form 3-(2-methylpropyl)-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one.
-
Oxidation : The thioxo intermediate is oxidized using hydrogen peroxide (H₂O₂) or iodine to yield 3-(2-methylpropyl)-2-mercaptoquinazolin-4-one.
Key Parameters :
-
Temperature : 80–100°C for cyclocondensation.
-
Solvent : Toluene or dichloroethane for azeotropic removal of water.
Introduction of the Sulfanylacetamide Side Chain
Thiol-Alkylation Reaction
The mercapto group (-SH) at position 2 of the quinazolinone undergoes nucleophilic substitution with α-haloacetamide derivatives.
Procedure :
-
Activation : 3-(2-Methylpropyl)-2-mercaptoquinazolin-4-one is treated with a base (e.g., K₂CO₃) in dimethylformamide (DMF) to generate the thiolate anion.
-
Alkylation : Reaction with N-(3-nitrophenyl)-2-bromoacetamide at 60–80°C for 6–12 hours forms the C–S bond.
Optimization Notes :
-
Stoichiometry : A 1.2:1 molar ratio of α-bromoacetamide to quinazolinone ensures complete conversion.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ≥85% purity.
Synthesis of N-(3-Nitrophenyl)Acetamide Intermediate
Acetylation of 3-Nitroaniline
The acetamide side chain is prepared via acetylation of 3-nitroaniline.
Procedure :
-
Reagents : 3-Nitroaniline reacts with acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen.
-
Conditions : Triethylamine (Et₃N) is added as a base to scavenge HCl. Reaction proceeds at 0–5°C for 2 hours.
Yield and Purity :
Convergent Coupling and Final Product Isolation
Thiol-Ene Coupling
An alternative route employs Michael addition between the quinazolinone thiol and acrylamide derivatives, though this method is less common for sterically hindered substrates.
Comparative Data :
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 2-bromoacetamide | 80 | 68 | 92 |
| Thiol-Ene | AIBN, DMSO, acrylamide | 70 | 55 | 88 |
AIBN = Azobisisobutyronitrile; DMSO = Dimethyl sulfoxide
Challenges and Mitigation Strategies
Nitro Group Stability
The 3-nitrophenyl group is susceptible to reduction under acidic or high-temperature conditions. Mitigation includes:
Purification Difficulties
The product’s low solubility in polar solvents necessitates gradient elution chromatography. Tert-butyl methyl ether (TBME)/ethyl acetate mixtures improve resolution.
Analytical Characterization
Critical spectroscopic data for validation:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (m, 1H, CH(CH₃)₂), 3.85 (s, 2H, SCH₂CO), 7.45–8.20 (m, 8H, aromatic).
Scalability and Industrial Considerations
Kilogram-scale production requires:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
